molecular formula C18H13ClN2O3 B12668374 4-((2-Chloro-6-methylphenyl)azo)-3-hydroxy-2-naphthoic acid CAS No. 72011-13-3

4-((2-Chloro-6-methylphenyl)azo)-3-hydroxy-2-naphthoic acid

Cat. No.: B12668374
CAS No.: 72011-13-3
M. Wt: 340.8 g/mol
InChI Key: TVWUCWHOXKMEBG-UHFFFAOYSA-N
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Description

4-((2-Chloro-6-methylphenyl)azo)-3-hydroxy-2-naphthoic acid is an organic compound known for its vibrant color properties. It is commonly used as a dye and pigment in various industrial applications. The compound belongs to the azo dye family, characterized by the presence of the azo group (-N=N-) which links two aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Chloro-6-methylphenyl)azo)-3-hydroxy-2-naphthoic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-chloro-6-methylaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 3-hydroxy-2-naphthoic acid in an alkaline medium to yield the final azo compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-((2-Chloro-6-methylphenyl)azo)-3-hydroxy-2-naphthoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.

    Substitution: Reagents like halogens, sulfonic acids, and nitro compounds are used under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

4-((2-Chloro-6-methylphenyl)azo)-3-hydroxy-2-naphthoic acid has several applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with metals.

    Industry: Widely used as a dye in textiles, plastics, and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The azo group can undergo reversible reduction and oxidation, making it useful in redox reactions. Additionally, the aromatic rings can interact with different molecular targets, facilitating its use in staining and dyeing applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-Chloro-4-methylphenyl)azo)-3-hydroxy-2-naphthoic acid
  • 4-((2-Bromo-6-methylphenyl)azo)-3-hydroxy-2-naphthoic acid
  • 4-((2-Chloro-6-ethylphenyl)azo)-3-hydroxy-2-naphthoic acid

Uniqueness

4-((2-Chloro-6-methylphenyl)azo)-3-hydroxy-2-naphthoic acid is unique due to its specific substitution pattern, which imparts distinct color properties and reactivity. The presence of the chloro and methyl groups on the phenyl ring influences its electronic properties, making it a valuable compound in various applications.

Biological Activity

4-((2-Chloro-6-methylphenyl)azo)-3-hydroxy-2-naphthoic acid, commonly referred to as "azo dye," is a synthetic organic compound characterized by its vibrant color properties and potential biological applications. Its molecular formula is C₁₈H₁₃ClN₂O₃, with a molecular weight of approximately 340.8 g/mol. This compound is primarily known for its use in the dye industry but has also been investigated for its biological activities, particularly in pharmacology and toxicology.

Chemical Structure and Properties

The compound features an azo group (-N=N-) linking two aromatic rings, which is a hallmark of many synthetic dyes. The presence of the hydroxyl group on the naphthoic acid moiety enhances its reactivity and solubility in various solvents.

PropertyValue
Molecular Formula C₁₈H₁₃ClN₂O₃
Molecular Weight 340.8 g/mol
IUPAC Name 4-[(2-chloro-6-methylphenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylic acid
CAS Number 72011-13-3

Antimicrobial Activity

Research indicates that azo compounds, including this compound, may exhibit antimicrobial properties. A study exploring the antimicrobial effects of various azo dyes found that certain derivatives showed significant activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic processes.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of azo dyes have garnered attention in cancer research. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. For instance, compounds structurally similar to this azo dye have demonstrated the ability to inhibit cell proliferation and induce apoptotic pathways in various cancer models, including colorectal and breast cancer cells.

In one study, the compound's effects were assessed using MTS assays on HCT116 human colorectal carcinoma cells. The results indicated a concentration-dependent inhibition of cell growth, with significant morphological changes consistent with apoptosis observed at higher concentrations.

Toxicological Studies

Toxicological evaluations have revealed mixed findings regarding the safety profile of azo dyes. For example, 3-hydroxy-2-naphthoic acid (a structural precursor) was found to be non-mutagenic in several Ames tests but exhibited chromosomal damage under specific conditions. The NOEL (No Observed Effect Level) was established at 60 mg/kg for males and 12 mg/kg for females in rodent studies. These findings underscore the need for thorough toxicity assessments for compounds like this compound.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various azo compounds demonstrated that derivatives similar to this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
  • Cytotoxicity in Cancer Cells : Research involving HCT116 cells showed that treatment with this compound resulted in reduced cell viability and increased apoptotic markers, suggesting potential as an anticancer agent.

Properties

CAS No.

72011-13-3

Molecular Formula

C18H13ClN2O3

Molecular Weight

340.8 g/mol

IUPAC Name

4-[(2-chloro-6-methylphenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C18H13ClN2O3/c1-10-5-4-8-14(19)15(10)20-21-16-12-7-3-2-6-11(12)9-13(17(16)22)18(23)24/h2-9,22H,1H3,(H,23,24)

InChI Key

TVWUCWHOXKMEBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O

Origin of Product

United States

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